Cas no 95305-00-3 (4-Amino-3-nitrobenzyl chloride)
4-Amino-3-nitrobenzyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-amino-3-nitrobenzyl chloride
- 4-chloromethyl-2-nitroaniline
- 4-(chloromethyl)-2-nitroaniline
- 4-Amino-3-nitrobenzyl chloride
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- Inchi: 1S/C7H7ClN2O2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4,9H2
- InChI Key: RVLUUOQAMBQAPQ-UHFFFAOYSA-N
- SMILES: ClCC1C=CC(=C(C=1)[N+](=O)[O-])N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 171
- XLogP3: 2
- Topological Polar Surface Area: 71.8
4-Amino-3-nitrobenzyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013010211-250mg |
4-Amino-3-nitrobenzyl chloride |
95305-00-3 | 97% | 250mg |
$475.20 | 2023-08-31 | |
| Alichem | A013010211-500mg |
4-Amino-3-nitrobenzyl chloride |
95305-00-3 | 97% | 500mg |
$831.30 | 2023-08-31 | |
| Alichem | A013010211-1g |
4-Amino-3-nitrobenzyl chloride |
95305-00-3 | 97% | 1g |
$1564.50 | 2023-08-31 |
4-Amino-3-nitrobenzyl chloride Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 4-Amino-3-nitrobenzyl chloride
4-Amino-3-nitrobenzyl chloride (CAS No. 95305-00-3): Properties, Applications, and Market Insights
4-Amino-3-nitrobenzyl chloride (CAS No. 95305-00-3) is a specialized organic compound with significant relevance in the field of fine chemicals and pharmaceutical intermediates. This compound, characterized by its nitro and amino functional groups, serves as a versatile building block in synthetic chemistry. Its molecular formula is C7H7ClN2O2, and it is widely recognized for its role in the synthesis of azo dyes, pharmaceutical agents, and agrochemicals.
The chemical properties of 4-Amino-3-nitrobenzyl chloride make it a valuable intermediate in organic synthesis. The presence of both electron-withdrawing (nitro) and electron-donating (amino) groups on the benzene ring allows for diverse reactivity patterns, enabling its use in nucleophilic substitution reactions and coupling reactions. Researchers and manufacturers often seek this compound for its ability to facilitate the production of high-value derivatives with applications in material science and biomedical research.
In recent years, the demand for 4-Amino-3-nitrobenzyl chloride has grown due to its role in the development of advanced materials and specialty chemicals. For instance, it is used in the synthesis of photoactive compounds for optical applications, a topic gaining traction in the context of renewable energy and sustainable technologies. This aligns with the global shift toward green chemistry, where researchers are exploring eco-friendly synthetic routes for such intermediates.
The market dynamics for 4-Amino-3-nitrobenzyl chloride reflect broader trends in the chemical industry. With increasing investments in pharmaceutical R&D and agrochemical innovation, the compound has garnered attention from suppliers and buyers alike. Online searches for "buy 4-Amino-3-nitrobenzyl chloride" or "CAS 95305-00-3 supplier" have risen, indicating its commercial importance. Additionally, queries like "4-Amino-3-nitrobenzyl chloride synthesis" and "applications of nitrobenzyl chloride derivatives" highlight the technical interest in this compound.
From a safety and handling perspective, 4-Amino-3-nitrobenzyl chloride requires standard precautions for laboratory chemicals. Proper storage conditions, such as cool, dry environments away from oxidizing agents, are recommended to maintain its stability. While not classified as a hazardous material under most regulations, users should consult safety data sheets (SDS) for specific guidelines.
Looking ahead, the future of 4-Amino-3-nitrobenzyl chloride appears promising, driven by its utility in cutting-edge research and industrial applications. As the chemical industry continues to evolve, this compound is likely to remain a key player in the synthesis of functional materials and bioactive molecules. For those interested in its procurement or technical details, reputable suppliers often provide high-purity grades tailored to research and production needs.
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